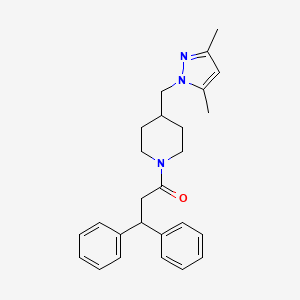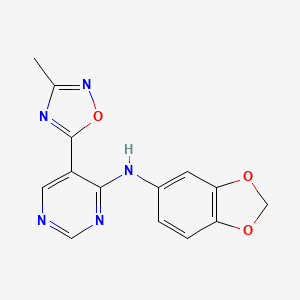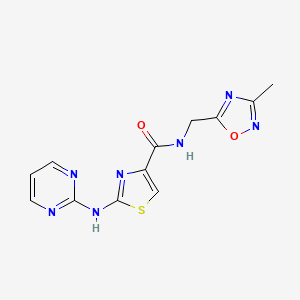![molecular formula C26H23N3O3S B2983056 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide CAS No. 894560-05-5](/img/structure/B2983056.png)
2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenylacetamide” is a complex organic molecule. It contains several functional groups and rings, including a phenyl ring, an indoline ring, a thiazolidine ring, and an amide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indoline and thiazolidine rings, in particular, are likely to contribute significantly to the three-dimensional structure of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .Scientific Research Applications
Antibacterial and Antimicrobial Agents
Research has demonstrated that derivatives of thiazolidinone, a core structure in the compound of interest, possess potent antibacterial activities. For instance, novel series of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and exhibited significant in-vitro antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. The bacteriological results highlighted that certain derivatives showed a broad spectrum of antibacterial activity against tested microorganisms (Borad et al., 2015).
Anti-inflammatory and Anticonvulsant Applications
Derivatives based on the thiazolidinone motif have been explored for their potential in treating inflammatory diseases and as anticonvulsants. For example, a study on thiazolidine-2,4-dione derivatives evaluated their inhibitory potency on nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E(2) generation, showing significant anti-inflammatory effects superior to indomethacin in certain compounds (Ma et al., 2011). Additionally, certain thiazolidin-4-one derivatives were synthesized and evaluated for CNS depressant and anticonvulsant activities, demonstrating protection in maximal electroshock seizure tests, indicative of their potential in inhibiting seizure spread without liver toxicity (Nikalje et al., 2015).
Anticancer Activity
Compounds containing the thiazolidinone unit have also been researched for their anticancer activities. A study involving selenium-containing dispiro indolinones, related to the structure of interest, reported considerable in vitro cytotoxicity against the A549 cancer cell line. Some compounds increased the level of intracellular reactive oxygen species (ROS), suggesting ROS generation as a significant mechanism of their cytotoxic action (Novotortsev et al., 2021).
Antioxidant Properties
Thiazolidinone derivatives, including those synthesized from the core structure similar to "2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide," have been explored for their antioxidant properties. Various synthesized compounds exhibited promising antioxidant activities, indicating their potential utility in combating oxidative stress-related diseases (Saundane et al., 2012).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of a variety of heterocyclic systems, which are commonly found in pharmaceuticals, fungicides, and herbicides .
Mode of Action
It’s known that similar compounds have been involved in reactions with α,β-unsaturated acids, their esters, and nitriles . These reactions often require acidic or basic catalysts .
Biochemical Pathways
Similar compounds have been shown to be versatile starting materials for the synthesis of a variety of heterocyclic systems .
Pharmacokinetics
Similar compounds have been used in the synthesis of a variety of heterocyclic systems, which are commonly found in pharmaceuticals, fungicides, and herbicides . These compounds often have varied pharmacokinetic properties depending on their specific structures .
Result of Action
Similar compounds have been shown to have a variety of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Action Environment
It’s known that similar compounds can have their activities influenced by various factors, including temperature, ph, and the presence of other compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-17-12-18(2)14-20(13-17)29-24(31)16-33-26(29)21-10-6-7-11-22(21)28(25(26)32)15-23(30)27-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHSBFMEVOAZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2982981.png)



![(E)-4-(Dimethylamino)-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2982988.png)
![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2982989.png)

![4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982991.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982996.png)
